molecular formula C16H27FN2 B5241168 N',N'-diethyl-N-[1-(2-fluorophenyl)propan-2-yl]-N-methylethane-1,2-diamine

N',N'-diethyl-N-[1-(2-fluorophenyl)propan-2-yl]-N-methylethane-1,2-diamine

Cat. No.: B5241168
M. Wt: 266.40 g/mol
InChI Key: ROXRGXOCHVWASA-UHFFFAOYSA-N
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Description

N’,N’-diethyl-N-[1-(2-fluorophenyl)propan-2-yl]-N-methylethane-1,2-diamine is a synthetic organic compound characterized by its complex structure and potential applications in various fields. This compound features a fluorophenyl group, which imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-[1-(2-fluorophenyl)propan-2-yl]-N-methylethane-1,2-diamine typically involves multi-step organic reactions. One common approach is the alkylation of N,N-diethyl-N-methylethylenediamine with 2-fluorophenylpropan-2-yl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-[1-(2-fluorophenyl)propan-2-yl]-N-methylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’,N’-diethyl-N-[1-(2-fluorophenyl)propan-2-yl]-N-methylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’,N’-diethyl-N-[1-(2-fluorophenyl)propan-2-yl]-N-methylethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-N-[1-(2-chlorophenyl)propan-2-yl]-N-methylethane-1,2-diamine
  • N,N-diethyl-N-[1-(2-bromophenyl)propan-2-yl]-N-methylethane-1,2-diamine
  • N,N-diethyl-N-[1-(2-methylphenyl)propan-2-yl]-N-methylethane-1,2-diamine

Uniqueness

N’,N’-diethyl-N-[1-(2-fluorophenyl)propan-2-yl]-N-methylethane-1,2-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its analogs with different substituents.

Properties

IUPAC Name

N',N'-diethyl-N-[1-(2-fluorophenyl)propan-2-yl]-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27FN2/c1-5-19(6-2)12-11-18(4)14(3)13-15-9-7-8-10-16(15)17/h7-10,14H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXRGXOCHVWASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)C(C)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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